4,5-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole
Overview
Description
4,5-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole, also known as DFBP, is an organic compound with a wide range of applications in the scientific research community. It is a heterocyclic compound composed of a pyrrolidine ring and a benzimidazole ring, and is known for its unique structural features. It has been found to have a number of interesting properties, such as high solubility in water and a wide range of pH stability. In recent years, DFBP has been used in a variety of scientific research applications, ranging from drug development to biotechnology.
Scientific Research Applications
Antimicrobial Activity
Researchers have synthesized novel series of benzimidazole derivatives, including structures similar to 4,5-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole, showing significant in-vitro antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. These compounds' ability to act against drug-resistant pathogens highlights their potential as new antimicrobial agents (Mallemula, Sanghai, Himabindu, & Chakravarthy, 2015).
Cancer Research
In the realm of cancer research, specific benzimidazole derivatives have demonstrated considerable antiproliferative activity on selected human cancer cell lines, including prostate, lung, cervical, and breast cancer cells. Certain compounds among these derivatives effectively inhibit microtubule assembly formation, indicating their potential as cancer therapeutics (Mullagiri, Nayak, Sunkari, Mani, Guggilapu, Nagaraju, Alarifi, & Kamal, 2018).
Material Science
Benzimidazole compounds have been used in the synthesis of covalent organic frameworks (COFs) from chiral building blocks, demonstrating a facile strategy for constructing chiral-functionalized COFs. These frameworks show promise as heterogeneous organocatalysts due to their structural robustness and high activity, expanding the application of benzimidazole derivatives into the field of catalysis and material design (Xu, Ding, An, Wu, & Wang, 2016).
Synthetic Chemistry
The versatile chemistry of benzimidazole derivatives facilitates the creation of novel compounds with potential applications in various domains. For instance, the development of novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition reaction showcases the synthetic utility of these compounds. Such derivatives could have implications in the development of new pharmaceuticals or as intermediates in organic synthesis (Poomathi, Mayakrishnan, Muralidharan, & Perumal, 2015).
properties
IUPAC Name |
4,5-difluoro-2-pyrrolidin-2-yl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3/c12-6-3-4-7-10(9(6)13)16-11(15-7)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRRQVHGYGGHHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(N2)C=CC(=C3F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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